molecular formula C10H14N2O3S B185278 3-(Morpholinosulfonyl)aniline CAS No. 22184-97-0

3-(Morpholinosulfonyl)aniline

Cat. No. B185278
Key on ui cas rn: 22184-97-0
M. Wt: 242.3 g/mol
InChI Key: FKFOJDYRQYJURJ-UHFFFAOYSA-N
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Patent
US07338959B2

Procedure details

4-(3-Nitro-benzenesulfonyl)-morpholine (5.9 g, 21.7 mmol) was combined with 10% palladium on carbon (1 g), ethanol (60 mL), and hydrazine (5 mL) and heated at reflux for 18 h. The solution was filtered through celite, concentrated, and cooled to 0° C. Product precipitated out an colorless crystal (4.7 g, 89%). MS (ESI) m/z=243 [M+H]+.
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([S:10]([N:13]2[CH2:18][CH2:17][O:16][CH2:15][CH2:14]2)(=[O:12])=[O:11])[CH:7]=[CH:8][CH:9]=1)([O-])=O.NN>[Pd].C(O)C>[N:13]1([S:10]([C:6]2[CH:5]=[C:4]([NH2:1])[CH:9]=[CH:8][CH:7]=2)(=[O:12])=[O:11])[CH2:14][CH2:15][O:16][CH2:17][CH2:18]1

Inputs

Step One
Name
Quantity
5.9 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)S(=O)(=O)N1CCOCC1
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
NN
Step Three
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 h
Duration
18 h
FILTRATION
Type
FILTRATION
Details
The solution was filtered through celite,
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Product precipitated out an colorless crystal (4.7 g, 89%)

Outcomes

Product
Name
Type
Smiles
N1(CCOCC1)S(=O)(=O)C=1C=C(C=CC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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